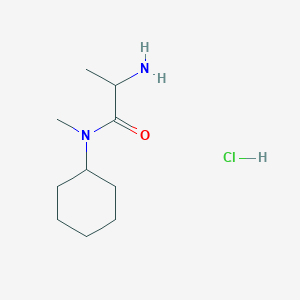

2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2-amino-N-cyclohexyl-N-methylpropanamide hydrochloride follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for substituted amides. The parent compound is propanamide , a three-carbon chain with an amide functional group (-CONH₂). The nitrogen atom in the amide group is substituted with a cyclohexyl (C₆H₁₁) and a methyl (CH₃) group, denoted by the prefixes N-cyclohexyl and N-methyl. The hydrochloride suffix indicates the compound exists as a salt, with a chloride counterion balancing the protonated amino group.

This nomenclature adheres to the priority rules for functional groups, where the amide group (-CONH₂) takes precedence over alkyl substituents. The numbering begins at the carbonyl carbon, ensuring the amino group (-NH₂) at position 2 and the methyl/cyclohexyl substituents on the nitrogen are explicitly defined.

Molecular Formula and Weight: C₁₀H₂₁ClN₂O

The molecular formula C₁₀H₂₁ClN₂O corresponds to a molar mass of 220.74 g/mol , calculated as follows:

- Carbon (C): 10 atoms × 12.01 g/mol = 120.10 g/mol

- Hydrogen (H): 21 atoms × 1.01 g/mol = 21.21 g/mol

- Chlorine (Cl): 1 atom × 35.45 g/mol = 35.45 g/mol

- Nitrogen (N): 2 atoms × 14.01 g/mol = 28.02 g/mol

- Oxygen (O): 1 atom × 16.00 g/mol = 16.00 g/mol

Total : 220.78 g/mol (theoretical) vs. 220.74 g/mol (experimental).

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 10 | 12.01 | 120.10 |

| Hydrogen (H) | 21 | 1.01 | 21.21 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total Molecular Weight | 220.74 |

Structural Features: Cyclohexyl and Methyl Substituent Spatial Arrangement

The molecule’s core consists of a propanamide backbone (CH₃-C(CONH)-CH₃) with two distinct substituents on the amide nitrogen:

- Cyclohexyl Group : A six-membered carbocyclic ring in a chair conformation, minimizing steric strain.

- Methyl Group : A compact alkyl substituent that introduces asymmetry at the nitrogen center.

The amide bond (-CONH-) exhibits partial double-bond character due to resonance, rendering it planar and rigid. This planarity influences the spatial orientation of the cyclohexyl and methyl groups, which adopt equatorial positions to reduce steric hindrance. The amino group (-NH₂) at position 2 introduces a second chiral center, further complicating the molecule’s stereoelectronic profile.

| Structural Feature | Description |

|---|---|

| Amide backbone | Planar due to resonance; carbonyl (C=O) and N-H groups in trans configuration. |

| Cyclohexyl substituent | Chair conformation with axial and equatorial hydrogen atoms. |

| Methyl substituent | Electron-donating group affecting nitrogen’s basicity. |

| Amino group | Chiral center at position 2; potential for hydrogen bonding. |

Stereochemical Considerations in Propanamide Derivatives

The compound exhibits two chiral centers :

- Carbon-2 : Bonded to the amino group (-NH₂), two methyl groups, and the amide carbonyl.

- Amide Nitrogen : Substituted with cyclohexyl and methyl groups, creating a stereogenic center if lone-pair geometry is considered.

While the nitrogen’s inversion barrier typically prevents stereoisomerism, the rigid amide bond and bulky cyclohexyl group may restrict rotation, leading to atropisomerism (conformational enantiomers). Experimental studies on similar propanamide derivatives suggest that steric effects from the cyclohexyl ring stabilize specific conformers, potentially isolating enantiomeric forms under controlled conditions.

| Stereochemical Aspect | Implications |

|---|---|

| Chiral carbon at position 2 | Enantiomers with distinct biological activity (if applicable). |

| Restricted N-C rotation | Potential for atropisomerism due to bulky substituents. |

| Cyclohexyl chair conformation | Equatorial placement minimizes steric clash with methyl group. |

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(11)10(13)12(2)9-6-4-3-5-7-9;/h8-9H,3-7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUBIMZSOLAGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-83-7 | |

| Record name | Propanamide, 2-amino-N-cyclohexyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride typically involves the formation of the amide bond between a substituted propanoic acid derivative and a cyclohexylmethylamine or cyclohexylamine derivative, followed by conversion to the hydrochloride salt.

Key Synthetic Routes

Detailed Mechanistic Insights

- Amidation Reaction: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride or activated ester intermediate to form the amide bond. Use of coupling agents like carbodiimides (e.g., EDCI) or additives like 1-hydroxybenzotriazole (HOBt) can improve yields and reduce side reactions.

- Catalysis: Lewis acids such as AlCl3 or ZrCl4 may be employed to activate the carbonyl group, increasing the electrophilicity and facilitating amide bond formation.

- Chiral Integrity: If starting from chiral amino acid derivatives, conditions are optimized to maintain stereochemistry, often by controlling temperature and reaction time.

Experimental Conditions and Optimization

Representative Synthetic Procedure

- Preparation of Acid Chloride: The 2-methylpropanamide acid precursor is converted to its acid chloride using reagents like thionyl chloride (SOCl2) under reflux.

- Amide Formation: To a stirred solution of N-methylcyclohexylamine in dry DCM, the acid chloride is added dropwise at 0–5 °C in the presence of triethylamine.

- Workup: After stirring at room temperature for several hours, the reaction mixture is washed with aqueous solutions to remove salts.

- Salt Formation: The free amide is dissolved in anhydrous ether or ethanol and treated with dry HCl gas or HCl solution to precipitate the hydrochloride salt.

- Isolation: The solid hydrochloride salt is filtered, washed, and dried under vacuum.

Research Findings and Yield Data

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid chloride amidation | 2-methylpropanoyl chloride + N-methylcyclohexylamine | Triethylamine, DCM, HCl | 0–25 °C, 2–24 h | High yield, well-established | Requires acid chloride prep, moisture sensitive |

| Coupling agent method | 2-methylpropanoic acid + N-methylcyclohexylamine | EDCI, HOBt, base | Room temp, several hours | Milder, avoids acid chlorides | Slightly lower yield, longer time |

| Continuous flow synthesis | Same as above | Catalysts, controlled flow | Variable temp, continuous | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-amino-N-cyclohexyl-N-methylpropanamide hydrochloride, differing in substituents, chain length, or stereochemistry:

2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride (CAS: 1220018-07-4)

- Molecular Formula : C₁₀H₂₁ClN₂O

- Molecular Weight : 220.74 g/mol

- Key Differences :

- Acetamide backbone (vs. propanamide in the main compound).

- Ethyl substituent on the nitrogen (vs. methyl).

- Properties: Similar molecular weight and formula but distinct steric and electronic profiles due to the shorter acetamide chain and ethyl group. No hazard data reported, but handling precautions align with those of the main compound .

2-Amino-N-cyclohexyl-3-phenylpropanamide Hydrochloride (CAS: 68398-23-2)

- Molecular Formula : C₁₅H₂₃ClN₂O

- Molecular Weight : 282.81 g/mol

- Key Differences: Phenyl group at the 3-position of the propanamide chain.

- Hazards : Classified with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride (CAS: 1220035-05-1)

- Molecular Formula : C₈H₁₉ClN₂O

- Molecular Weight : 194.70 g/mol (estimated)

- Key Differences :

- Isobutyl substituent (vs. cyclohexyl).

- Shorter carbon chain and reduced steric bulk.

- Properties : Lower molecular weight and altered solubility compared to the main compound.

2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride (CAS: 1989659-51-9)

- Molecular Formula : C₁₀H₂₁ClN₂O

- Molecular Weight : 220.74 g/mol

- Key Differences: Aminomethylcyclohexyl group (vs. cyclohexyl and methyl). Acetamide backbone (vs. propanamide).

- Properties : Structural isomerism leads to differences in hydrogen bonding and bioavailability despite identical molecular formulas.

Key Findings and Implications

Substituent Effects : Ethyl vs. methyl groups on nitrogen (e.g., vs. main compound) alter steric hindrance and solubility, impacting receptor binding in drug design.

Backbone Modifications : Acetamide (C2) vs. propanamide (C3) chains influence metabolic stability and pharmacokinetics .

Aromatic Additions : Phenyl groups (e.g., ) enhance lipophilicity but introduce toxicity risks (e.g., respiratory irritation).

Safety Profiles : Hazard data variability underscores the need for tailored handling protocols, especially for phenyl-containing derivatives .

Biological Activity

2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural formula:

- Molecular Formula: C₈H₁₈ClN₂O

- Molecular Weight: Approximately 178.70 g/mol

The presence of both cyclohexyl and methyl groups contributes to its unique chemical behavior, influencing its interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an agonist or antagonist, modulating receptor activity and influencing various signaling pathways.

Key Mechanisms:

- Receptor Interaction: It may interact with G-protein-coupled receptors (GPCRs), playing a role in signal transduction.

- Enzyme Modulation: The compound can act on enzymes, potentially affecting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Similar compounds have shown potential antibacterial effects, suggesting that this compound may also possess such properties.

- Anticancer Potential: Investigations into related amide compounds indicate possible applications in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth.

Case Studies and Experimental Data

- Antimicrobial Activity : A study investigated the effects of various amides on bacterial strains, revealing that compounds with similar structures demonstrated significant antibacterial properties. The exact mechanism was attributed to their ability to disrupt bacterial cell wall synthesis.

- Anticancer Studies : In vitro assays have shown that related compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. The specific pathways involved include the modulation of apoptosis-related proteins.

- Pharmacological Applications : The compound has been explored for its role as a precursor in drug development, particularly in synthesizing more complex therapeutic agents.

Data Table: Comparative Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Potential | Mechanism of Action |

|---|---|---|---|

| 2-Amino-N-cyclohexyl-N-methylpropanamide HCl | Moderate | High | Receptor modulation; apoptosis induction |

| 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide | High | Moderate | Cell wall synthesis disruption |

| (S)-2-Amino-N-methylpropanamide hydrochloride | Low | High | Enzyme inhibition |

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclohexylamine and methyl acrylate derivatives. Key steps include:

- Amidation : Reacting cyclohexylmethylamine with a propionyl chloride derivative under anhydrous conditions.

- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

To optimize efficiency: - Use computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Monitor reaction progress via HPLC or TLC to ensure completion before proceeding to the next step .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of cyclohexyl, methyl, and propanamide groups via H and C NMR. For example, the cyclohexyl protons appear as a multiplet at δ 1.0–2.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm, comparing retention times against reference standards .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] ion) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Test in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM) using gravimetric analysis. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions .

- Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC and identify byproducts (e.g., free base formation under alkaline conditions) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured if the compound exhibits stereoisomerism?

Methodological Answer:

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose-based columns) with a hexane:isopropanol mobile phase to resolve enantiomers. Compare retention times with enantiopure standards .

- Circular Dichroism (CD) : Confirm absolute configuration by analyzing Cotton effects in the UV-Vis spectrum .

Q. What experimental strategies are recommended to evaluate its pharmacological activity?

Methodological Answer:

- In Vitro Assays :

- Receptor Binding : Use radioligand displacement assays (e.g., H-labeled ligands) to assess affinity for target receptors.

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric substrate turnover assays .

- Cell-Based Studies : Test cytotoxicity in human cell lines (e.g., HEK293) using MTT assays, correlating results with structural analogs .

Q. How can researchers address stability challenges during long-term storage?

Methodological Answer:

- Lyophilization : Convert the hydrochloride salt to a lyophilized powder to enhance shelf life. Store at -20°C in amber vials under inert gas (N) to prevent hydrolysis and oxidation .

- Degradation Pathway Analysis : Use LC-MS to identify degradation products (e.g., cyclohexylamine derivatives) and adjust formulation excipients (e.g., antioxidants like BHT) .

Q. How should contradictory data on biological activity between studies be resolved?

Methodological Answer:

- Meta-Analysis : Compare experimental conditions across studies (e.g., cell lines, assay protocols) to identify confounding variables .

- Dose-Response Reevaluation : Reproduce assays with standardized protocols (e.g., NIH/WHO guidelines) to confirm activity thresholds .

Q. What advanced techniques are used for impurity profiling in bulk synthesis?

Methodological Answer:

- HPLC-MS/MS : Identify trace impurities (e.g., unreacted intermediates) with a Q-TOF mass spectrometer. Reference pharmacopeial standards (e.g., EP/ICH guidelines) for quantification .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress to simulate impurities, ensuring compliance with regulatory limits (<0.1% for major impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.